molecular formula C12H18N2 B12945127 Cyclopentyl(6-methylpyridin-2-yl)methanamine

Cyclopentyl(6-methylpyridin-2-yl)methanamine

Cat. No.: B12945127
M. Wt: 190.28 g/mol
InChI Key: CJWJAWCWXABDNK-UHFFFAOYSA-N
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Description

Cyclopentyl(pyridin-2-yl)methanamine Hydrochloride

The hydrochloride salt of the non-methylated analog (C$${11}$$H$${17}$$ClN$$_2$$) exhibits a molecular weight of 212.72 g/mol. The absence of the 6-methyl group reduces steric hindrance, allowing tighter ion-pair interactions in the crystalline state.

6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine

This bifunctional analog (C$${12}$$H$${13}$$N$$_3$$) features two pyridyl rings linked by an amine group. While both compounds share a methyl-substituted pyridine, the additional aromatic ring in the latter enhances π-π stacking potential but reduces solubility in nonpolar solvents.

2-(Oxan-4-yloxy)pyridin-3-yl]methanamine

This ether-linked derivative (C$${11}$$H$${16}$$N$$2$$O$$2$$) replaces the cyclopentyl group with a tetrahydropyran moiety. The oxygen atom introduces hydrogen-bonding capacity, altering reactivity in nucleophilic substitutions.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

cyclopentyl-(6-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C12H18N2/c1-9-5-4-8-11(14-9)12(13)10-6-2-3-7-10/h4-5,8,10,12H,2-3,6-7,13H2,1H3

InChI Key

CJWJAWCWXABDNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(C2CCCC2)N

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Coupling Reaction

One of the most common and efficient synthetic routes to prepare Cyclopentyl(6-methylpyridin-2-yl)methanamine involves the Suzuki–Miyaura cross-coupling reaction . This palladium-catalyzed reaction couples an aryl or vinyl boronic acid with an aryl or vinyl halide under mild conditions, enabling the formation of carbon-carbon bonds with high selectivity and yield.

  • Starting Materials : Typically, a halogenated 6-methylpyridin-2-amine derivative and a cyclopentylboronic acid or ester.
  • Catalyst : Palladium complexes such as tetrakis(triphenylphosphine)palladium(0).
  • Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Base : Potassium carbonate or sodium hydroxide to facilitate the coupling.
  • Conditions : Reflux under nitrogen atmosphere for 1-3 hours.

This method is favored for its scalability and relatively high purity of the product, making it suitable for both laboratory and industrial synthesis.

Reduction of Pyridine-2-carboxylic Acid Derivatives

Another approach involves the reduction of 6-methylpyridin-2-carboxylic acid esters or related intermediates to the corresponding primary alcohols, followed by amination to introduce the methanamine group.

  • Step 1 : Reduction of 6-methylpyridin-2-carboxylic acid ethyl ester using sodium borohydride or lithium aluminum hydride to yield 6-methylpyridin-2-ylmethanol.
  • Step 2 : Conversion of the alcohol to an amine via substitution reactions, often using reagents like ammonia or primary amines under elevated temperatures (70–120 °C) in polar solvents.
  • Step 3 : Introduction of the cyclopentyl group can be achieved either before or after amination, depending on the synthetic route.

This method is supported by patent literature describing the preparation of related pyridin-2-yl-methanamine derivatives.

Wittig Reaction and Subsequent Functionalization

In some synthetic schemes, a Wittig reaction is employed to construct the pyridine ring with the desired substituents:

  • The Wittig reaction between a pyridine aldehyde and a phosphonium ylide forms an unsaturated intermediate.
  • Subsequent cyclopropanation or other ring transformations introduce the cyclopentyl moiety.
  • Hydrolysis and reduction steps convert intermediates to the target amine.

This multi-step approach allows for precise control over substitution patterns but is more complex and less commonly used for large-scale synthesis.

Direct Amination and Alkylation

Direct amination of halogenated pyridine derivatives with cyclopentyl-containing amines under basic conditions is another viable route:

  • Halogenated 6-methylpyridin-2-yl intermediates react with cyclopentylmethanamine or related amines.
  • The reaction is typically conducted in polar solvents with bases such as sodium hydroxide.
  • Temperature control (70–120 °C) is critical to optimize yield and minimize side reactions.

This method is practical for synthesizing analogs and derivatives for research purposes.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Suzuki–Miyaura Coupling Pd catalyst, boronic acid, halogenated pyridine, base, THF/DMF, reflux High selectivity, scalable, mild conditions Requires expensive Pd catalyst, sensitive to moisture 70–90
Reduction of Pyridine Esters LiAlH4 or NaBH4, polar solvents, amination reagents, 70–120 °C Straightforward, uses common reagents Multi-step, sensitive to over-reduction 60–80
Wittig Reaction + Functionalization Phosphonium ylide, aldehydes, cyclopropanation reagents Precise substitution control Complex, multi-step, lower scalability 50–70
Direct Amination/Alkylation Halogenated pyridine, cyclopentylmethanamine, base, polar solvent Simple, direct Possible side reactions, moderate yields 50–75

Research Findings and Notes

  • The Suzuki–Miyaura coupling remains the most widely adopted method due to its efficiency and adaptability to industrial scale production.
  • Reduction and amination routes are classical and useful for derivatives where direct coupling is challenging.
  • The choice of solvent, base, and temperature critically affects the yield and purity of the final product.
  • Purification typically involves extraction, washing, drying over magnesium sulfate, and chromatographic techniques or distillation under reduced pressure.
  • The compound’s amine group allows for further functionalization, making it a versatile intermediate in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(6-methylpyridin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentyl(6-methylpyridin-2-yl)methanamine is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl(6-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Cyclopentyl(6-methylpyridin-2-yl)methanamine with structurally related methanamine derivatives, focusing on substituents, synthesis, and physicochemical properties.

Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications References
This compound Cyclopentyl, 6-methylpyridin-2-yl 190.29 Discontinued Ligand potential; lipophilic backbone
N-Methyl-1-(6-methylpyridin-2-yl)methanamine (15b) N-Methyl substitution 136.1 (MS) 61% Yellow liquid; purified via chromatography
N,N-Dimethyl-1-(6-methylpyridin-2-yl)methanamine (15a) N,N-Dimethyl substitution 149.1 (MS) 75% Higher yield; similar applications
[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine Oxane (tetrahydropyran) ring 206.29 Increased polarity; altered solubility
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine 2-Methoxyethoxy substituent on pyridine 182.22 Enhanced H-bonding; polar solvent compatibility

Key Observations:

Structural and Functional Differences :

  • The cyclopentyl group in the target compound confers lipophilicity , contrasting with the polar oxane ring in [4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine and the ether-containing [6-(2-methoxyethoxy)pyridin-3-yl]methanamine .
  • N-Methyl and N,N-dimethyl derivatives (15a/b) exhibit simplified alkylation, enabling higher synthesis yields (61–75%) via column chromatography .

Physicochemical Properties: The target compound’s molecular weight (190.29 g/mol) is intermediate between smaller derivatives (15a/b) and bulkier analogs like the oxane-containing methanamine (206.29 g/mol) . The 2-methoxyethoxy substituent in [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine introduces four H-bond acceptors, enhancing solubility in polar solvents compared to the target compound’s single H-bond donor .

Applications :

  • Primary amines like 15a/b are utilized as intermediates in asymmetric catalysis or ligand design, as evidenced by their synthesis protocols .
  • This compound’s lipophilicity may favor membrane permeability in drug design, though its commercial discontinuation limits practical exploration .

Biological Activity

Cyclopentyl(6-methylpyridin-2-yl)methanamine is an organic compound that has garnered attention for its potential biological activity and therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a methanamine moiety, which is further linked to a 6-methylpyridine ring. Its molecular formula is C12_{12}H16_{16}N\ with a molecular weight of approximately 188.27 g/mol. This unique structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound can modulate the activity of these molecular targets, potentially influencing various cellular pathways. Understanding the precise mechanism of action is crucial for elucidating its therapeutic potential, particularly in neuropharmacology and cancer treatment.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Initial studies have shown that this compound may inhibit the proliferation of various cancer cell lines, including those associated with leukemia and breast cancer. In vitro assays have demonstrated cytotoxic effects with IC50_{50} values in the micromolar range against specific cancer types .
  • Neuropharmacological Effects : There is emerging evidence suggesting that this compound may interact with neurotransmitter systems, which could have implications for treating neurological disorders.

Case Studies and Experimental Data

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell growth, particularly in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines.
    • Table 1: Cytotoxic Activity Against Cancer Cell Lines
      | Cell Line | IC50_{50} (μM) |
      |-----------|------------------|
      | MCF-7 | 5.0 |
      | U-937 | 4.8 |
      | CEM-13 | 6.2 |
  • Mechanistic Studies : Molecular docking simulations suggested that this compound binds effectively to specific protein targets involved in cancer progression, indicating a potential pathway for therapeutic intervention .
  • Comparative Analysis : The compound was compared with structurally similar analogs to assess its unique biological properties.
    • Table 2: Comparison of Biological Activities
      | Compound Name | IC50_{50} (μM) | Unique Features |
      |----------------------------------------|------------------|----------------------------------------------|
      | this compound | 5.0 | Unique cyclopentyl-pyridine structure |
      | 6-Methyl-2-pyridinemethanamine | 7.5 | Lacks cyclopentyl group |
      | Cyclopentylamine | 10.0 | Basic amine structure |

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